1-(5-氨基-1H-四唑-1-基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(5-amino-1H-tetrazol-1-yl)acetone” is a compound that has been used in various research and development applications . It is related to 5-Aminotetrazole, which is a white solid that can be obtained both in anhydrous and hydrated forms .

Molecular Structure Analysis

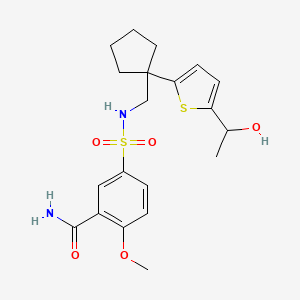

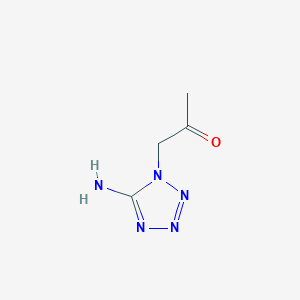

The molecular structure of “1-(5-amino-1H-tetrazol-1-yl)acetone” is represented by the InChI code: 1S/C4H7N5O/c1-3(10)2-9-4(5)6-7-8-9/h2H2,1H3,(H2,5,6,8) . The molecular weight of the compound is 141.13 .Physical And Chemical Properties Analysis

The compound “1-(5-amino-1H-tetrazol-1-yl)acetone” is a solid at room temperature . The molecular formula of the compound is C4H7N5O .科学研究应用

有机催化与碳水化合物和氨基糖的合成

已开发出一种实用且环保的有机催化策略来模拟双羟基丙酮磷酸(DHAP)醛缩酶。这种方法使用 (S)-脯氨酸和 (S)-2-吡咯烷-四唑作为催化剂,有效地催化了双羟基丙酮变体和醛之间的醛醇反应,产生具有高产率和对映选择性的多元醇。该方法促进了碳水化合物和氨基糖的制备,展示了 1-(5-氨基-1H-四唑-1-基)丙酮在合成有机化学中的潜力 (Suri, Ramachary, & Barbas, 2005)。

用于醛醇反应的新型有机催化剂

化合物 (S)-5-(2-甲基吡咯烷-2-基)-1H-四唑已被用作丙酮和各种醛之间醛醇反应的新型对映选择性有机催化剂。这种物质在对映选择性方面优于现有的有机催化剂,例如 (S)-脯氨酸,突出了四唑衍生物在推进合成方法学中所起的重大作用 (Tong, Harris, Barker, & Brimble, 2008)。

高能材料

对从 5-氨基-1H-四唑合成的衍生物 5-(四唑-1-基)-2H-四唑的化学性质进行了广泛的研究,评估了其结构和能量特性。这项研究包括合成各种盐和配合物,提供了对其作为高能材料的潜力的见解,因为它们具有重要的能量性能参数。研究结果表明在推进剂、炸药和烟火中的应用,展示了 1-(5-氨基-1H-四唑-1-基)丙酮衍生物在高能材料领域的多功能性和重要性 (Fischer, Izsák, Klapötke, & Stierstorfer, 2013)。

安全和危害

While specific safety and hazards information for “1-(5-amino-1H-tetrazol-1-yl)acetone” is not available in the search results, it is generally recommended to wear suitable protective clothing, avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools when handling similar compounds .

作用机制

Target of Action

Tetrazoles, the core structure of this compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This suggests that 1-(5-amino-1H-tetrazol-1-yl)acetone may interact with biological targets that typically bind to carboxylic acids.

Mode of Action

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.

Biochemical Pathways

Tetrazoles have been reported to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , the compound may have diverse effects at the molecular and cellular level.

Action Environment

The compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.

属性

IUPAC Name |

1-(5-aminotetrazol-1-yl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-3(10)2-9-4(5)6-7-8-9/h2H2,1H3,(H2,5,6,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEHLATVHQUESH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=NN=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-fluoro-2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2836913.png)

![3-methoxy-1-methyl-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2836918.png)

![3-(4-Methoxyphenyl)-5-[1-(2-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2836920.png)

![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(oxan-4-yl)propanoic acid](/img/structure/B2836923.png)

![N-(4-fluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2836926.png)

![8-(4-Nitrobenzyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2836929.png)